molecular formula C20H18N2O B149483 4-(Pyren-1-yl)butanehydrazide CAS No. 55486-13-0

4-(Pyren-1-yl)butanehydrazide

Cat. No. B149483
Key on ui cas rn: 55486-13-0
M. Wt: 302.4 g/mol
InChI Key: SOPPDVMSOKMZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916920B2

Procedure details

10 μl of a solution containing 400 nmol of 1-pyrenebutanoic acid, hydrazide (Molecular Probes) in DMSO was added to 50 nmol of lactose which had been dried adequately, and lactose was fully dissolved by sonication. 1 μl of acetic acid was added thereto and the mixture was stirred adequately. The reaction mixture was then heated at 90° C. for 1 hour. After the reaction mixture was dried using a centrifugation concentrator, 10 μl of a solution containing 2.5 M borane-dimethylamine complex and 30% acetic acid in DMSO was added to the residue, and the residue was fully dissolved by sonication. The mixture was then heated at 80° C. for 1 hour. The reaction mixture was dried using a centrifugation concentrator. The residue was re-dissolved in 50% acetonitrile and purified using normal phase high performance liquid chromatography. The molecular weight of the purified pyrene-labeled lactose was determined using a triple-quadrupole ion-spray mass-spectrometer API-300. As a result, a positive molecular ion (629.3) was observed.
[Compound]
Name
solution
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
400 nmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
lactose
Quantity
50 nmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(CCCC(NN)=O)[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[C:7]4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O>CS(C)=O>[CH:8]1[C:7]2[C:16]3=[C:15]4[C:4](=[CH:5][CH:6]=2)[CH:3]=[CH:2][CH:1]=[C:14]4[CH:13]=[CH:12][C:11]3=[CH:10][CH:9]=1

Inputs

Step One
Name
solution
Quantity
10 μL
Type
reactant
Smiles
Name
Quantity
400 nmol
Type
reactant
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)CCCC(=O)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
lactose
Quantity
50 nmol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred adequately
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been dried adequately
DISSOLUTION
Type
DISSOLUTION
Details
lactose was fully dissolved by sonication
ADDITION
Type
ADDITION
Details
1 μl of acetic acid was added
CUSTOM
Type
CUSTOM
Details
After the reaction mixture was dried
ADDITION
Type
ADDITION
Details
containing 2.5 M borane-dimethylamine complex and 30% acetic acid in DMSO
ADDITION
Type
ADDITION
Details
was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
the residue was fully dissolved by sonication
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 80° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in 50% acetonitrile
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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